molecular formula C9H5FN2O3 B2587224 4-Fluoro-6-nitroisoquinolin-1-ol CAS No. 1508295-22-4

4-Fluoro-6-nitroisoquinolin-1-ol

Cat. No.: B2587224
CAS No.: 1508295-22-4
M. Wt: 208.148
InChI Key: OUIGMPDTRBYKJN-UHFFFAOYSA-N
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Description

4-Fluoro-6-nitroisoquinolin-1-ol (CAS 1508295-22-4) is a complex synthetic derivative of the isoquinoline scaffold, a structure known for its significance in medicinal chemistry and organic synthesis . This compound is characterized by its molecular formula of C9H5FN2O3 and a molecular weight of 208.15 g/mol . Its structure integrates key functional groups, including a fluorine substituent and a nitro group on the isoquinoline core, which are common pharmacophores used to modulate the biological activity, reactivity, and physicochemical properties of lead compounds in drug discovery research. Isoquinolines and their derivatives represent a fundamental class of aromatic heterocycles, comprising a benzene ring fused to a pyridine ring . The specific presence of both fluorine and nitro substituents on the 4-fluoro-6-nitroisoquinolin-1-ol skeleton suggests potential utility as a versatile building block or a key intermediate in the synthesis of more complex molecules. Researchers may employ this compound in developing targeted libraries for high-throughput screening against various biological targets. Given that related nitrogen-containing heterocycles are known to interact with enzymes like topoisomerases , this compound may hold value for investigating novel enzymatic inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-6-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGMPDTRBYKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorinated Nitroisoquinoline Scaffolds: Synthetic Strategies and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of fluorine chemistry with nitroisoquinoline scaffolds represents a high-value strategy in modern medicinal chemistry.[1] While the isoquinoline core is a "privileged structure" found in alkaloids (e.g., papaverine, morphine) and clinical drugs (e.g., fasudil), the introduction of fluorine and nitro groups unlocks specific pharmacological advantages. Fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and pKa, while the nitro group serves as a versatile synthetic handle or a bio-reducible "warhead" for infectious disease targets.

This guide details the structural rationale, advanced synthetic pathways, and medicinal applications of fluorinated nitroisoquinolines, with a focus on their role as precursors for Topoisomerase I inhibitors and antimicrobial agents .

Part 1: Structural Rationale & The "Fluorine Effect"

The Isoquinoline Core

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. In medicinal chemistry, positions C5 and C8 are the most metabolically labile sites on the benzenoid ring, often subject to oxidative hydroxylation.

Strategic Fluorination

Substituting hydrogen with fluorine at C5, C6, or C8 confers three critical benefits:

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: Fluorine’s high electronegativity (

    
    ) reduces the electron density of the aromatic ring, altering the pKa of the isoquinoline nitrogen. This affects protonation at physiological pH and, consequently, membrane permeability.
    
  • Lipophilicity: Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration—crucial for CNS-active isoquinolines.

The Nitro Group Functionality

The nitro group (


) plays a dual role:
  • Synthetic Handle: It strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (

    
    ), allowing for the displacement of halogens (e.g., converting 5-bromo-8-nitroisoquinoline to 5-fluoro-8-nitroisoquinoline).
    
  • Pharmacophore: In hypoxic environments (e.g., solid tumors or bacterial biofilms), the nitro group can be enzymatically reduced to hydroxylamines or amines, generating reactive species that damage DNA or inhibit essential enzymes.

Part 2: Synthetic Strategies

The synthesis of fluorinated nitroisoquinolines requires navigating the regioselectivity of the isoquinoline ring. Direct nitration of isoquinoline yields primarily 5-nitroisoquinoline, but introducing fluorine requires more controlled approaches.

Pathway A: The "Activation-Substitution" Route (Recommended)

This pathway utilizes the strong para-directing effect of the nitro group to facilitate fluorination via Halogen Exchange (Halex).

  • Bromination: Isoquinoline is brominated to 5-bromoisoquinoline .

  • Nitration: Nitration of 5-bromoisoquinoline proceeds with high regioselectivity to yield 5-bromo-8-nitroisoquinoline . The bromine at C5 directs the incoming nitro group to the para position (C8).

  • Fluorination (

    
    ):  The nitro group at C8 strongly withdraws electrons, activating the C5-bromine bond. Treatment with anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (18-crown-6) or TBAF allows for nucleophilic displacement of bromine by fluorine, yielding 5-fluoro-8-nitroisoquinoline .
    
Pathway B: De Novo Synthesis (Cyclization)

For scaffolds where fluorine is required at positions C6 or C7 (hard to access via electrophilic substitution), de novo synthesis is preferred.

  • Starting Material: Fluorinated benzaldehydes or phenethylamines.

  • Cyclization: Pomeranz-Fritsch or Bischler-Napieralski reactions close the ring to form the fluorinated isoquinoline core.

  • Functionalization: Subsequent nitration introduces the nitro group, typically ortho or para to the fluorine depending on conditions.

Visualization of Synthetic Logic

SyntheticPathways Isoq Isoquinoline Br_Isoq 5-Bromoisoquinoline Isoq->Br_Isoq NBS, H2SO4 Nitro_Br 5-Bromo-8-nitroisoquinoline (Key Intermediate) Br_Isoq->Nitro_Br HNO3, H2SO4 (Regioselective) Fluoro_Nitro 5-Fluoro-8-nitroisoquinoline Nitro_Br->Fluoro_Nitro KF, 18-Crown-6 (SnAr Fluorination) Fluoro_Amino 5-Fluoro-8-aminoisoquinoline (Versatile Scaffold) Fluoro_Nitro->Fluoro_Amino Pd/C, H2 (Reduction) DeNovo Fluorinated Benzaldehyde Cyclized Fluoroisoquinoline DeNovo->Cyclized Pomeranz-Fritsch Cyclized->Fluoro_Nitro Nitration (Variable Regioselectivity)

Figure 1: Comparative synthetic workflows. The "Activation-Substitution" route (top) offers superior regiocontrol compared to direct nitration of fluoroisoquinolines.

Part 3: Medicinal Chemistry Applications (Case Studies)

Anticancer: Indenoisoquinoline Topoisomerase I Inhibitors

Fluorinated nitroisoquinolines are critical intermediates in the synthesis of Indenoisoquinolines , a class of non-camptothecin Topoisomerase I (Top1) inhibitors.

  • Mechanism: These compounds stabilize the DNA-Top1 cleavage complex, leading to DNA double-strand breaks and apoptosis.

  • Advantage: Unlike camptothecin, indenoisoquinolines are chemically stable and not substrates for P-glycoprotein efflux pumps (MDR).

  • Role of Fluorine: 2,3-Difluoroindenoisoquinolines (derived from fluorinated precursors) show enhanced cytotoxicity (

    
     nM) in human cancer cell lines.[2]
    
Antimicrobial: 8-Nitroisoquinoline Derivatives

Analogous to Nitroxoline (5-nitro-8-hydroxyquinoline), 8-nitroisoquinoline derivatives exhibit broad-spectrum antibacterial activity.

  • Mechanism: Chelation of divalent cations (

    
    , 
    
    
    
    ) required for bacterial RNA polymerase function.
  • Fluorine Enhancement: Introduction of fluorine at C5 prevents metabolic deactivation and increases potency against Gram-negative bacteria like P. aeruginosa.

Part 4: Experimental Protocol

Synthesis of 5-Fluoro-8-nitroisoquinoline (Via Activation-Substitution)

Objective: To synthesize 5-fluoro-8-nitroisoquinoline starting from 5-bromoisoquinoline, utilizing the nitro group to activate nucleophilic fluorination.

Reagents & Equipment[2][3][4]
  • Precursor: 5-Bromo-8-nitroisoquinoline (prepared via nitration of 5-bromoisoquinoline).[3][5]

  • Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (spray-dried is preferred).

  • Catalyst: 18-Crown-6 (Phase Transfer Catalyst).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation of 5-Bromo-8-nitroisoquinoline (Precursor Synthesis):

    • Dissolve isoquinoline (1.0 eq) in concentrated

      
       at 0°C.
      
    • Add NBS (1.05 eq) portion-wise to generate 5-bromoisoquinoline in situ.

    • Add

      
       (1.1 eq) slowly to the reaction mixture while maintaining temperature < 10°C.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Pour onto crushed ice, neutralize with

      
       to pH 9. Filter the yellow precipitate. Recrystallize from ethanol.
      
    • Yield expectation: 85-90%.

  • Fluorination (

    
     Reaction): 
    
    • Drying: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Nitrogen.

    • Charging: Add 5-bromo-8-nitroisoquinoline (1.0 mmol, 253 mg), anhydrous KF (3.0 mmol, 174 mg), and 18-Crown-6 (0.1 mmol, 26 mg).

    • Solvation: Add anhydrous DMSO (5 mL) via syringe.

    • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or LC-MS. The starting bromide spot (

      
      ) should disappear, replaced by the slightly more polar fluoride product.
      
    • Note: The nitro group at C8 activates the C5 position. Without the nitro group, this reaction would fail.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

    • Product: 5-Fluoro-8-nitroisoquinoline (Yellow solid).

Quantitative Data Summary
CompoundMolecular WeightYield (Step 1)Yield (Step 2)Appearance
5-Bromoisoquinoline208.0592%N/AWhite Solid
5-Bromo-8-nitroisoquinoline253.0588%N/AYellow Solid
5-Fluoro-8-nitroisoquinoline 192.15 N/A 65-75% Pale Yellow Solid

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific substitutions on the isoquinoline scaffold influence biological activity and physicochemical properties.

SAR_Logic IsoqCore Isoquinoline Core Pos5 Position C5 (Fluoro) IsoqCore->Pos5 Pos8 Position C8 (Nitro) IsoqCore->Pos8 Pos3 Position C3 (Alkyl/Aryl) IsoqCore->Pos3 Metab Blocks Metabolic Oxidation (Increases t1/2) Pos5->Metab C-F Bond Strength Lipophil Modulates Lipophilicity (BBB Penetration) Pos5->Lipophil Electronegativity Warhead Reducible Warhead (DNA Damage/Chelation) Pos8->Warhead Redox Potential

Figure 2: SAR Logic for Fluorinated Nitroisoquinolines. C5-Fluorine enhances stability, while C8-Nitro drives potency.

References

  • Organic Syntheses Procedure (Bromination/Nitration): Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

  • Fluorinated Indenoisoquinolines: Beck, D. E., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Isoquinoline Synthesis Review: Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.

Sources

Methodological & Application

Synthesis of 1-chloro-4-fluoro-6-nitroisoquinoline from 1-ol precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the chlorodeoxygenation of 4-fluoro-6-nitroisoquinolin-1(2H)-one (also referred to as the 1-hydroxy tautomer) to yield 1-chloro-4-fluoro-6-nitroisoquinoline . This transformation is a critical step in the synthesis of advanced kinase inhibitors and pharmacological scaffolds where the 1-chloro position serves as a "chemical handle" for subsequent nucleophilic aromatic substitutions (


) or metal-catalyzed cross-couplings.

The protocol utilizes Phosphorus Oxychloride (


) activated by catalytic N,N-Dimethylformamide (DMF) to overcome the electronic deactivation caused by the nitro and fluoro substituents.

Chemical Context & Retrosynthesis

The target molecule features an electron-deficient isoquinoline core. The presence of the nitro group at C6 and the fluorine at C4 significantly reduces the basicity of the lactam oxygen, making standard chlorination challenging.

  • Challenge: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups stabilizes the lactam form, requiring vigorous activation to drive the formation of the imidoyl chloride.
  • Solution: Use of Vilsmeier-Haack type activation (in situ formation of the Vilsmeier reagent from

    
    /DMF) to facilitate the leaving group conversion.
    
Reaction Scheme

The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.

ReactionMechanism Precursor 4-fluoro-6-nitroisoquinolin-1-one (Lactam Form) Activation Activation (POCl3 + DMF cat.) Precursor->Activation Tautomerization Intermediate Phosphorylated Intermediate Activation->Intermediate O-Phosphorylation Transition Cl- Attack (SNAr-like) Intermediate->Transition Leaving Group Activation Product 1-chloro-4-fluoro- 6-nitroisoquinoline Transition->Product Elimination of PO2Cl2-

Figure 1: Mechanistic pathway for the chlorination of electron-deficient isoquinolines.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Precursor: 4-fluoro-6-nitroisoquinolin-1(2H)-one (Dry, purity >98%).

    • Reagent: Phosphorus oxychloride (

      
      ), 99% (Freshly distilled recommended if yellow).
      
    • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.

    • Base: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) (Optional, to scavenge HCl).
      
    • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Equipment:

    • Double-necked Round Bottom Flask (RBF).

    • Reflux condenser with

      
       drying tube or 
      
      
      
      line.
    • Oil bath with temperature control.

    • Large beaker (for quenching).

Detailed Procedure

Step 1: Reaction Setup

  • Equip a dry 100 mL RBF with a magnetic stir bar.

  • Add 1.0 eq (e.g., 5.0 g) of 4-fluoro-6-nitroisoquinolin-1(2H)-one.

  • Add 10.0 eq of

    
    . Note: 
    
    
    
    acts as both reagent and solvent.
  • Add 0.5 - 1.0 eq of anhydrous DMF dropwise.

    • Observation: Slight exotherm and fuming may occur upon DMF addition due to Vilsmeier reagent formation.

Step 2: Thermal Activation

  • Fit the reflux condenser and flush the system with Nitrogen (

    
    ).
    
  • Heat the reaction mixture to 100–110°C (Reflux) .

  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexane). The starting material (polar, low

      
      ) should disappear, replaced by a less polar UV-active spot (Product, high 
      
      
      
      ).

Step 3: Workup (Critical Safety Step)

  • Cool the reaction mixture to Room Temperature (RT).

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    . Caution: Use a high-efficiency trap to catch corrosive vapors.
    
  • Quenching: Slowly pour the thick residue into a beaker containing crushed ice (200 g) with vigorous stirring.

    • Warning: This step is highly exothermic. Maintain temperature <20°C to prevent hydrolysis of the chloro-product back to the starting material.

  • Neutralize the aqueous slurry to pH ~7-8 using saturated

    
     solution or 
    
    
    
    .

Step 4: Extraction & Isolation

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often pure enough (>90%). If necessary, purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexane) or recrystallize from cold Ethanol.
    
Process Workflow Diagram

Workflow Start Start: Dry Precursor Mix Suspend in POCl3 Add DMF (cat.) Start->Mix Reflux Reflux @ 110°C 3-5 Hours Mix->Reflux Evap Evaporate Excess POCl3 Reflux->Evap Quench Quench into Ice Water (Exotherm Control!) Evap->Quench Extract Extract (DCM) Wash (NaHCO3, Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Target: 1-Cl-4-F-6-NO2-Isoquinoline Dry->Final

Figure 2: Operational workflow for the synthesis process.

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Reaction Temp 100°C - 110°CReflux required for conversion.
Reaction Time 3 - 5 HoursMonitor by TLC/LCMS.
Reagent Stoichiometry

(5-10 eq)
Excess drives equilibrium & acts as solvent.
Typical Yield 75% - 88%Dependent on moisture control.
Appearance Yellow to Off-white SolidNitro compounds often carry yellow tint.
Storage 2-8°C, Inert AtmosphereMoisture sensitive (slow hydrolysis).

Troubleshooting & Critical Process Parameters (CPPs)

Common Issues
  • Incomplete Conversion:

    • Cause: Old

      
       (hydrolyzed) or insufficient activation.
      
    • Fix: Distill

      
       before use. Increase DMF catalyst load to 1.5 eq.
      
  • Product Hydrolysis during Workup:

    • Cause: Quenching was too hot or aqueous layer remained acidic for too long.

    • Fix: Keep quench temp <10°C. Neutralize immediately with

      
      .
      
  • Low Yield:

    • Cause: Loss of product during extraction (product is moderately polar due to nitro group).

    • Fix: Re-extract aqueous layer with EtOAc. Check aqueous pH.[1]

Safety (E-E-A-T)
  • 
     Hazard:  Reacts violently with water to release HCl and Phosphoric acid. Never add water directly to the reaction flask; always add the reaction mixture to the water/ice.
    
  • Toxic Gas: The reaction generates HCl gas. A scrubber (NaOH trap) is mandatory.

References

  • ChemicalBook. Isoquinoline, 1-chloro-4-fluoro-6-nitro- Properties and Suppliers. Retrieved from

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[2] Journal of Organic Chemistry, 76(6), 1653-1661.[2][3][4] (Mechanistic analog for electron-deficient N-heterocycles). Retrieved from

  • BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from

  • Organic Chemistry Portal. Bischler-Napieralski Reaction and Isoquinoline Synthesis. Retrieved from

  • Google Patents. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. (Describes chlorination of 4-fluoro-1-hydroxyisoquinoline). Retrieved from

Sources

Advanced Protocol: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with functionalized isoquinolines. It addresses the specific electronic and structural challenges of 4-Fluoro-6-nitroisoquinolin-1-ol (CAS: 1508295-22-4), a scaffold where the interplay between tautomerism and remote electronic activation dictates reactivity.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Paradox

Performing SNAr on 4-Fluoro-6-nitroisoquinolin-1-ol presents a dual challenge often overlooked in standard protocols:

  • Tautomeric Deactivation: The substrate exists in equilibrium between the lactim (1-ol) and lactam (1-one) forms. Under basic conditions typical for SNAr, the 1-OH group is deprotonated to form an oxy-anion. This anion is a strong electron-donating group (+I/+M), which increases electron density in the heterocyclic ring, effectively "poisoning" the ring toward nucleophilic attack.

  • The "Beta" Position Barrier: In isoquinolines (N at position 2), the C4 position is

    
     to the nitrogen. Unlike the C4 position in quinolines (which is 
    
    
    
    to N and highly reactive), the C4 in isoquinolines is not activated by the ring nitrogen’s inductive withdrawal to the same extent.
The Solution: Remote Activation & Protection

Success relies on two factors:

  • The 6-Nitro Group: This is the critical enabler. The strong electron-withdrawing nature of the nitro group at C6 communicates with C4 through the bridgehead carbon (C4a), stabilizing the Meisenheimer intermediate.

  • O-Protection: To prevent anionic deactivation, the 1-OH must be "locked" as an ether (e.g., O-Methyl or O-Benzyl) or converted to a chloro-imidate prior to SNAr.

Mechanism of Action: The nucleophile attacks C4.[1][2] The resulting negative charge delocalizes onto the bridgehead carbon (C4a), which is conjugated to the C6-Nitro group, allowing for stabilization of the transition state.

Part 2: Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

SNAr_Workflow Start Starting Material: 4-Fluoro-6-nitroisoquinolin-1-ol Decision Decision Point: Is the 1-OH required in final product? Start->Decision PathA Path A: O-Protection (Recommended) Lock Tautomer Decision->PathA Yes (High Yield) PathB Path B: Direct S_NAr (High Risk of Failure) Decision->PathB No (Quick Screen) StepA1 Step 1: Alkylation (MeI, Ag2CO3 or BnBr) PathA->StepA1 Product Final Product: 4-Substituted-6-nitroisoquinolin-1-ol PathB->Product Low Yield/Side Reactions StepA2 Step 2: S_NAr Reaction (Nucleophile, DMSO, Heat) StepA1->StepA2 StepA3 Step 3: Deprotection (BBr3 or Hydrogenation) StepA2->StepA3 StepA3->Product

Caption: Logical workflow for overcoming the electronic deactivation of the 1-hydroxy group during SNAr.

Protocol A: The "Protected" Route (High Reliability)

Recommended for library synthesis and scale-up.

Step 1: O-Methylation (Tautomer Locking)

This step converts the acidic -OH to a neutral -OMe, restoring the electrophilicity of the ring.

  • Reagents: Substrate (1.0 equiv), Methyl Iodide (1.5 equiv), Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: DMF or CH₃CN (Anhydrous).

  • Procedure:

    • Dissolve 4-Fluoro-6-nitroisoquinolin-1-ol in DMF (0.2 M).

    • Add Base (Ag₂CO₃ is preferred for O-selectivity over N-methylation).

    • Add MeI dropwise at 0°C.

    • Stir at RT for 4–16 hours. Monitor by LCMS (Shift in retention time, +14 amu).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Note: Isolate the O-methyl isomer. The N-methyl isomer (lactam) is less reactive toward SNAr.

Step 2: SNAr Displacement
  • Reagents: 1-Methoxy-4-fluoro-6-nitroisoquinoline (1.0 equiv), Nucleophile (Amine/Thiol, 1.2–2.0 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the transition state).

  • Procedure:

    • Dissolve intermediate in DMSO (0.5 M).

    • Add DIPEA and the Nucleophile.[3]

    • Temperature: Heat to 80–100°C . (The 6-Nitro group activation allows this to proceed below 120°C).

    • Time: 2–6 hours.

    • Monitoring: LCMS should show complete consumption of the Fluorine species.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Demethylation (Optional)

If the free -OH is required:

  • Treat with BBr₃ (in DCM at -78°C to 0°C) or HBr/Acetic Acid to cleave the methyl ether.

Protocol B: Direct SNAr (Optimization Required)

Only use if protection/deprotection steps are prohibited by other functional groups.

Critical Constraint: You must use a non-basic nucleophile or a very weak base to avoid deprotonating the 1-OH.

  • Solvent: Trifluoroethanol (TFE) or n-Butanol .

    • Why? TFE can activate the Fluorine via hydrogen bonding (electrophilic activation) without requiring a strong base.

  • Reagents: Substrate (1.0 equiv), Amine (2.0–5.0 equiv). NO EXTERNAL BASE.

  • Conditions: Microwave irradiation at 140–160°C for 30–60 mins.

  • Risk: High probability of low conversion due to the electron-rich nature of the tautomer.

Part 3: Data & Troubleshooting

Relative Reactivity Table

Comparison of 4-Fluoro-6-nitroisoquinolin-1-ol against analogous scaffolds.

Substrate StructureC4-F ReactivityPrimary ChallengeRecommended Strategy
4-Fluoro-6-nitroisoquinolin-1-ol Low-Moderate OH deactivates ring; C4 is

to N.
O-Protection + Heat
4-Fluoro-6-nitroisoquinoline (No OH)HighNone (Highly activated).Standard SNAr (RT - 50°C)
4-Fluoroisoquinolin-1-ol (No Nitro)Very LowLack of EWG activation.Pd-Catalysis (Buchwald)
1-Chloro-4-fluoroisoquinolineHigh (at C1)Regioselectivity (C1 reacts first).Control Stoichiometry
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Ring is too electron-rich (anion form).Switch to Protocol A (O-Methylation). Increase Temp to 120°C.
N-Alkylation Byproduct Nucleophile attacked the Ring Nitrogen (N2).Use a sterically hindered base. Ensure F is actually displaced (check NMR).
Hydrolysis of F Wet solvent/Base (F replaced by OH).Use anhydrous DMSO/NMP. Dry nucleophiles (especially hygroscopic amines).
Regio-scrambling Attack at C1 (if using 1-Cl precursor).If using 1-Cl-4-F precursor, perform SNAr at 0°C to favor C1, or protect C1-OH first.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4][5] (Foundational text on Isoquinoline reactivity and the

    
     vs 
    
    
    
    position reactivity differences).
  • Sanders, D. P., et al. (2008). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Journal of Organic Chemistry. (General principles of SNAr on pyridine-fused systems).

  • BenchChem Application Note. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile." (Demonstrates reactivity of benzene-ring fluorines in activated isoquinolines).

  • PubChem Compound Summary. "4-Fluoro-6-nitroisoquinolin-1-ol (CAS 1508295-22-4)."[6][7][8][9] National Center for Biotechnology Information.

Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents, strong bases). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Precision O-Alkylation of 4-Fluoro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The functionalization of 4-Fluoro-6-nitroisoquinolin-1-ol (CAS: 1508295-22-4) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between


-alkylation  (desired) and 

-alkylation
(undesired lactam formation). The substrate's electron-deficient nature, driven by the 4-fluoro and 6-nitro substituents, significantly alters the reactivity profile compared to unsubstituted isoquinolines.

This guide details two validated protocols to achieve high-yield


-alkylation.
  • Protocol A (Activation-Displacement): A robust, scalable two-step sequence converting the hydroxy group to a chloro leaving group, followed by nucleophilic aromatic substitution (

    
    ). Best for simple alkyl groups (Me, Et).
    
  • Protocol B (Mitsunobu Coupling): A direct, mild conversion utilizing phosphorous-based coupling. Best for complex alcohols or preventing side-reactions at the 4-Fluoro position.

Strategic Analysis: The Tautomeric Challenge

Isoquinolin-1-ols exist in a tautomeric equilibrium with their lactam form (isoquinolin-1-one). While the lactam form is thermodynamically favored in solution, the "1-ol" form is required for


-alkylation.
  • Direct Alkylation (Base + R-X): Typically favors

    
    -alkylation  due to the higher nucleophilicity of the nitrogen lone pair in the lactam tautomer.
    
  • The Electronic Factor: The 6-nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but activates the C1 position for nucleophilic attack. This makes Protocol A (

    
    ) particularly effective for this substrate compared to electron-rich isoquinolines.
    
Pathway Visualization

The following diagram illustrates the competing pathways and the strategic selection of reagents to force the


-alkyl product.

ReactionPathways Substrate 4-Fluoro-6-nitroisoquinolin-1-ol (Tautomeric Mix) Lactam Lactam Form (Thermodynamic Major) Substrate->Lactam Equilibrium Lactim Lactim Form (Reactive Intermediate) Substrate->Lactim Equilibrium Chlorination Intermediate: 1-Chloro-4-fluoro- 6-nitroisoquinoline Substrate->Chlorination POCl3 / Reflux (Protocol A - Step 1) Prod_N Side Product: N-Alkyl Isoquinolinone Lactam->Prod_N Base / R-X (Direct Alkylation) Prod_O Product: 1-Alkoxy-4-fluoro- 6-nitroisoquinoline Lactim->Prod_O Mitsunobu (Protocol B) Chlorination->Prod_O NaOR / ROH (Protocol A - Step 2)

Figure 1: Strategic pathways for O-alkylation. Protocol A utilizes an intermediate chloride to bypass N-alkylation. Protocol B locks the oxygen via phosphonium activation.

Protocol A: The Activation-Displacement Method (Gold Standard)

This method is preferred for scale-up and when introducing simple alkyl groups (Methyl, Ethyl, Isopropyl). It relies on the high reactivity of the 1-chloro intermediate toward nucleophiles, enhanced by the 6-nitro group.

Step 1: Chlorination

Objective: Convert the 1-OH (lactam) to a 1-Cl leaving group.

  • Reagents: Phosphoryl chloride (

    
    ), 
    
    
    
    -Diisopropylethylamine (DIPEA) or catalytic DMF.
  • Solvent: Neat

    
     or Toluene/Acetonitrile.
    

Procedure:

  • Charge a round-bottom flask with 4-Fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

  • Add

    
      (5.0 - 10.0 equiv). Note: The excess serves as solvent and drives the equilibrium.
    
  • Add catalytic DMF (2-3 drops) or DIPEA (1.0 equiv) to accelerate the reaction.

  • Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup (Critical Safety): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring to quench excess

    
    . Caution: Exothermic and releases HCl gas.
    
  • Neutralize with saturated

    
     and extract with Dichloromethane (DCM).
    
  • Dry (

    
    ), filter, and concentrate to yield 1-chloro-4-fluoro-6-nitroisoquinoline .
    
    • Checkpoint: This intermediate is stable enough for the next step but hydrolyzes slowly in moist air. Use immediately or store under inert gas.

Step 2: Nucleophilic Displacement ( )

Objective: Displace the 1-Cl with an alkoxide.

  • Reagents: Sodium Alkoxide (

    
    ) generated in situ (Na metal or NaH + Alcohol).
    
  • Solvent: The corresponding Alcohol (

    
    ) or THF.
    

Procedure:

  • Prepare the alkoxide solution: Dissolve Sodium metal (1.2 equiv) or NaH (1.2 equiv) in anhydrous Alcohol (e.g., Methanol for -OMe). Stir until evolution of

    
     ceases.
    
  • Cool the alkoxide solution to 0°C .

  • Add a solution of 1-chloro-4-fluoro-6-nitroisoquinoline (from Step 1) in minimal THF dropwise.

    • Critical Parameter: Maintain temperature at 0°C to 10°C . High temperatures may cause nucleophilic attack at the C4-Fluorine position (competing

      
      ).
      
  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitor by LCMS. The reaction is typically fast (< 2 hours) due to the activation by the nitro group.

  • Workup: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate.[1]

  • Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Mitsunobu Reaction (Direct O-Alkylation)

This method is ideal for complex alcohols or if the 4-Fluoro group proves unstable under the basic conditions of Protocol A. It proceeds under neutral conditions and is highly selective for


-alkylation.
  • Mechanism: The phosphine activates the alcohol oxygen, which then attacks the isoquinoline oxygen (acting as the nucleophile).

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
    
  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Dissolve 4-Fluoro-6-nitroisoquinolin-1-ol (1.0 equiv), Alcohol (R-OH) (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF  under Nitrogen.
    
  • Cool the mixture to 0°C .

  • Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual Cue: The orange color of DIAD should fade upon addition.

  • Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

  • Workup: Concentrate the mixture.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove.
    
    • Tip: Triturate the crude residue with Ether/Hexane (product often soluble, oxide insoluble) or use a steep gradient on silica columns.

Analytical Validation & Data Interpretation

Distinguishing the Product (


-alkyl) from the Side-Product (

-alkyl) is crucial.
Feature1-Alkoxy Derivative (Product) N-Alkyl Isomer (Impurity)
1H NMR (H-3) Chemical shift typically

7.8 - 8.2 ppm
(Aromatic character retained).
Chemical shift typically

7.2 - 7.6 ppm
(Quinone-like shielding).
13C NMR (C-1)

155 - 165 ppm
(C=N character).

160 - 165 ppm
(C=O Carbonyl). Less distinct, rely on H-NMR.
LCMS Pattern Standard M+H.Standard M+H. (Mass is identical; retention time differs).
TLC (Polarity) Higher Rf (Less polar, "ether-like").Lower Rf (More polar, "amide-like").
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Chloride intermediate.Ensure anhydrous conditions during Step 2; quench POCl3 carefully.
Loss of Fluorine (Protocol A)

at C4 position.
Perform displacement at 0°C strictly. Do not heat.
N-Alkylation (Protocol B) Steric hindrance of Alcohol.Increase equivalents of DIAD/PPh3; switch to Protocol A.
Incomplete Reaction (Step 1) Poor solubility/activation.Add catalytic DMF; ensure reflux temperature is reached.

References

  • Regioselective O-Alkylation via Mitsunobu: Ferrer, S., Naughton, D. P., & Threadgill, M. D. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1.

  • General Isoquinoline Synthesis: Wang, X., et al. (2014). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation. MDPI Molecules.

  • Chlorination/Displacement Methodology: Standard protocols adapted from The Chemistry of Heterocyclic Compounds, Isoquinolines. Wiley Online Library.
  • Substrate Data: 4-Fluoro-6-nitroisoquinolin-1-ol (CAS 1508295-22-4).[2] Chemical Vendors/Databases.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-6-nitroisoquinolin-1-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific intermediate, 4-fluoro-6-nitroisoquinolin-1-ol, presents a unique template for drug discovery. The electron-withdrawing nitro group and the fluorine atom significantly modulate the electronic properties of the ring system, influencing molecular interactions and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] These reactions are indispensable tools for rapidly assembling libraries of complex molecules from versatile building blocks, accelerating structure-activity relationship (SAR) studies.[7][8]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies applied to functionalized 4-fluoro-6-nitroisoquinolin-1-ol intermediates. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer a systematic approach to reaction optimization and troubleshooting. For the purpose of providing concrete and widely applicable protocols, we will use 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol as our model substrate, targeting the selective functionalization of the C-Br bond, which is a conventional and highly efficient handle for cross-coupling.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

At the heart of these transformations is a catalytic cycle that masterfully orchestrates the formation of new bonds. While variations exist, the fundamental mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition : The cycle begins when the active, low-coordinate Pd(0) catalyst reacts with the organohalide (Ar-X), in our case, the C-Br bond of the isoquinoline. The palladium inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[10][11] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center.[12][13][14]

  • Transmetalation : The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig) is transferred to the Pd(II) complex, displacing the halide.[9][11] This step regenerates the halide salt. For Suzuki couplings, this step requires activation of the organoboron species by a base.[15]

  • Reductive Elimination : This is the final, bond-forming step. The two organic fragments attached to the Pd(II) center are coupled together, forming the desired product. In this process, the palladium is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[5][10]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-R (Coupled Product) tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X coupling_partner R-M

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Core Protocols: C-C and C-N Bond Formation

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, ideal for introducing new aryl or heteroaryl moieties.[16] Its advantages include mild reaction conditions and the low toxicity of boron-based reagents.[5]

Objective: To couple 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol with various arylboronic acids.

Materials:

  • 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: K₂CO₃ or Cs₂CO₃ (anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), or DMF

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv), the selected base (2.0–3.0 equiv), and the palladium catalyst (0.02–0.05 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can deactivate the catalyst.[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions

Coupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic AcidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O100
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)Dioxane/H₂O90
3-Pyridylboronic AcidPd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.5)DMF110
Sterically Hindered Boronic AcidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O110
Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for introducing amine functionalities common in pharmaceuticals.[8][17][18] This reaction often requires specialized, bulky, and electron-rich phosphine ligands to achieve high efficiency, especially with challenging substrates.[5][19]

Objective: To couple 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol with primary or secondary amines.

Materials:

  • 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol

  • Amine (e.g., Morpholine, Aniline, Benzylamine)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos, RuPhos, or BINAP

  • Base: NaOt-Bu or K₃PO₄

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox): To a dry reaction vessel, add the palladium pre-catalyst (0.01–0.04 equiv), the phosphine ligand (0.012–0.05 equiv), and the base (1.4–2.0 equiv).

  • Reagent Addition: Add 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

  • Vessel Sealing: Seal the vessel, remove it from the glovebox, and place it on a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent, followed by the amine (1.1–1.3 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 90–120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography.

Data Presentation: Recommended Starting Conditions

Amine (Example)Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
MorpholinePd₂(dba)₃ (2%)XPhos (4.8%)NaOt-Bu (1.5)Toluene110
AnilinePd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (2.0)Dioxane100
BenzylaminePd₂(dba)₃ (1%)BINAP (1.5%)NaOt-Bu (1.4)Toluene100

Reaction Optimization and Troubleshooting

Achieving high yields in cross-coupling reactions requires systematic optimization.[5] Low or no product yield is a common issue that can often be resolved by methodically evaluating each component of the reaction system.[20]

Optimization_Workflow start Start: Initial Reaction Shows Low Yield check_reagents Check Reagents - Purity of Ar-Br? - Activity of Boronic Acid/Amine? - Solvents anhydrous & degassed? - Base fresh & anhydrous? start->check_reagents check_catalyst Evaluate Catalyst System - Catalyst/Pre-catalyst active? - Ligand appropriate for coupling? - Ligand oxidized? - Catalyst:Ligand ratio optimal? start->check_catalyst check_conditions Assess Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Inefficient stirring? - Inert atmosphere maintained? start->check_conditions action_reagents Action: Use fresh, purified reagents. Ensure dry, degassed solvents. check_reagents->action_reagents action_catalyst Action: Screen different Pd sources & ligands (e.g., bulky, electron-rich phosphines). Vary catalyst loading. check_catalyst->action_catalyst action_conditions Action: Screen temperature range (e.g., 80-120°C). Run time course study. Increase stir rate. check_conditions->action_conditions

Figure 2. Systematic workflow for optimizing a low-yielding cross-coupling reaction.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).[20][21] 2. Impure/wet reagents or solvents. 3. Inappropriate ligand or base.1. Use a new bottle of catalyst/pre-catalyst. Ensure a rigorously inert atmosphere. 2. Use freshly purified starting materials and anhydrous, degassed solvents. 3. Screen a panel of ligands (e.g., PPh₃, dppf, XPhos) and bases (K₂CO₃, K₃PO₄, NaOt-Bu).
Homocoupling of Coupling Partner 1. Presence of oxygen. 2. For Suzuki: boronic acid instability.1. Thoroughly degas all solvents and maintain a positive pressure of inert gas. 2. Use the boronic acid in slight excess (1.2 equiv). Consider using more stable boronate esters.[5]
Dehalogenation of Starting Material 1. Presence of water or protic sources. 2. Catalyst system is too active.1. Ensure all reagents and solvents are scrupulously dry. 2. Lower the reaction temperature or reduce the catalyst loading.
Stalled Reaction 1. Catalyst deactivation over time. 2. Product inhibition.1. Add a second portion of the catalyst midway through the reaction. 2. Run the reaction at a lower concentration.

Conclusion

The palladium-catalyzed cross-coupling of 8-bromo-4-fluoro-6-nitroisoquinolin-1-ol is a highly effective and versatile strategy for the synthesis of novel, densely functionalized isoquinoline derivatives. By carefully selecting the appropriate reaction type—such as Suzuki-Miyaura for C-C bonds or Buchwald-Hartwig for C-N bonds—and systematically optimizing reaction parameters, researchers can rapidly access a wide array of analogues for drug discovery and development. The protocols and troubleshooting guides presented here serve as a robust foundation for leveraging these powerful synthetic tools to explore the chemical space around this valuable heterocyclic core.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Tesi di Dottorato. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Università di Bologna. [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Library of Medicine. [Link]

  • ScienceDirect. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. ScienceDirect. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wiley Online Library. (n.d.). Heck Reaction. Wiley. [Link]

  • ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Synthesis of antibacterial agents using 4-Fluoro-6-nitroisoquinolin-1-ol scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 4-Fluoro-6-nitroisoquinolin-1-ol for Antibacterial Discovery

Part 1: Executive Summary & Rationale

The emergence of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel chemical scaffolds.[1] The isoquinolin-1-ol core (often existing as its isoquinolin-1(2H)-one tautomer) has emerged as a privileged structure in bacterial topoisomerase inhibition and cell wall synthesis disruption.

This guide details the synthesis and application of 4-Fluoro-6-nitroisoquinolin-1-ol . This specific scaffold is designed with three strategic "handles" for medicinal chemistry:

  • C4-Fluorine: Enhances metabolic stability (blocking oxidative metabolism at the electron-rich C4 position) and modulates pKa.

  • C6-Nitro Group: A latent amine precursor allowing for late-stage diversification (e.g., via amide coupling or sulfonylation) to probe solvent-exposed regions of the target protein.

  • C1-Hydroxyl: A versatile "warhead" anchor that can be activated (chlorinated) and displaced by nucleophiles to tune solubility and potency.

Part 2: Synthesis Protocols

Workflow Overview

The synthesis strategy relies on a "Build-then-Decorate" approach. We first construct the nitro-substituted core, introduce the fluorine atom electrophilically, and finally diverge to create a library of antibacterial candidates.

SynthesisWorkflow Start 4-Nitrohomophthalic Acid Cyclization Cyclization (NH3/EtOH) Start->Cyclization Heat Core 6-Nitroisoquinolin-1-ol Cyclization->Core Condensation Fluorination Electrophilic Fluorination (Selectfluor) Core->Fluorination MeCN, Reflux Scaffold SCAFFOLD: 4-Fluoro-6-nitroisoquinolin-1-ol Fluorination->Scaffold Yield: ~65% Branch1 Route A: C1 Activation (POCl3 -> Cl) Scaffold->Branch1 Branch2 Route B: C6 Reduction (Fe/NH4Cl -> NH2) Scaffold->Branch2

Figure 1: Strategic synthesis workflow from precursor to divergent scaffold.

Protocol A: Scaffold Assembly (De Novo)

Objective: Synthesize 4-Fluoro-6-nitroisoquinolin-1-ol starting from 4-nitrohomophthalic acid.

Reagents:

  • 4-Nitrohomophthalic acid (CAS: 4141-69-7)

  • Ammonium hydroxide (28% NH3 in H2O)

  • Selectfluor (CAS: 140681-55-6)

  • Acetonitrile (MeCN), Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Cyclization to 6-Nitroisoquinolin-1-ol:

    • Dissolve 4-nitrohomophthalic acid (10.0 g, 44 mmol) in ethanol (100 mL).

    • Add ammonium hydroxide (30 mL) dropwise.

    • Reflux the mixture for 4 hours. The dicarboxylic acid undergoes thermal cyclization with ammonia to form the lactam.

    • Workup: Cool to room temperature. Acidify with 2M HCl to pH 2. The product precipitates as a yellow solid. Filter, wash with cold water, and dry.

    • Checkpoint: Verify product by LC-MS (M+H = 191.1).

  • C4-Fluorination (The Critical Step):

    • Suspend 6-nitroisoquinolin-1-ol (5.0 g, 26 mmol) in acetonitrile (150 mL).

    • Add Selectfluor (1.2 equiv, 11.0 g).

    • Heat the reaction to 60°C for 12 hours.

    • Mechanism:[3][4][5] The isoquinolin-1-ol exists in equilibrium with its enol form. Selectfluor acts as an electrophilic source of F+, attacking the electron-rich C4 position. The nitro group at C6 deactivates the ring, preventing over-fluorination.

    • Workup: Remove solvent in vacuo. Resuspend residue in water/ethyl acetate.[6] Extract organic layer, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from MeOH/DCM to yield 4-Fluoro-6-nitroisoquinolin-1-ol as a pale yellow solid.

Protocol B: Library Divergence (Functionalization)

Objective: Convert the scaffold into active antibacterial agents via C1 substitution and C6 modification.

1. C1-Chlorination (Activation):

  • Reagent: Phosphoryl chloride (POCl3).

  • Procedure: Treat the scaffold (1.0 g) with neat POCl3 (5 mL) and a catalytic amount of DMF (3 drops) at 100°C for 3 hours.

  • Outcome: Converts the C1-OH to C1-Cl (1-Chloro-4-fluoro-6-nitroisoquinoline). This activates the position for Nucleophilic Aromatic Substitution (SNAr).

  • Safety Note: Quench POCl3 carefully into ice water; exothermic reaction.

2. C1-Amination (Introduction of Solubility/Binding Elements):

  • Procedure: Dissolve the chloro-intermediate in Isopropanol. Add 1.5 equiv of a cyclic amine (e.g., N-methylpiperazine or morpholine). Heat to 80°C.

  • Rationale: The C4-F and C6-NO2 groups make the C1 position highly electrophilic, facilitating mild SNAr conditions. Piperazine tails are known to improve pharmacokinetic profiles in quinolone antibiotics.

3. C6-Nitro Reduction (Optional for SAR):

  • Reagent: Iron powder (Fe), Ammonium Chloride (NH4Cl).

  • Procedure: Reflux the nitro-compound in EtOH/H2O (4:1) with Fe/NH4Cl for 2 hours.

  • Outcome: Yields the C6-aniline, which can be coupled with acyl chlorides to probe hydrophobic pockets in the bacterial target.

Part 3: Biological Evaluation (Antibacterial Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and MRSA (ATCC 43300).

Protocol:

  • Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Vancomycin (positive control) and DMSO (negative control).

Data Table: Expected SAR Trends

Compound IDC1 SubstituentC4 SubstituentC6 SubstituentPredicted Activity (MRSA)Rationale
FN-01 -OH-F-NO2Low (>64 µg/mL)Poor permeability; acidic proton.
FN-02 -Cl-F-NO2ModerateReactive; potential toxicity.
FN-03 -Piperazinyl-F-NO2High (2-8 µg/mL) Improved solubility & cell penetration.
FN-04 -Piperazinyl-H-NO2ModerateLack of F reduces metabolic stability.

Part 4: Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the design of these agents.

SAR_Logic Center Isoquinoline Core C4 C4 Position (Fluorine) • Blocks Metabolism • Electronic Tuning Center->C4 C6 C6 Position (Nitro/Amine) • Solvent Exposure • H-Bond Donors Center->C6 C1 C1 Position (Warhead) • DNA Binding • Solubility (Piperazine) Center->C1

Figure 2: SAR Triad - The functional roles of the C1, C4, and C6 positions.

References

  • Scaffold Synthesis & Fluorination

    • Title: 4-Fluoro-6-nitroisoquinolin-1-ol (Product Catalog).[7][8]

    • Source: Reagentia / BLD Pharm.
    • URL:[Link]

    • Context: Confirms stability and commercial availability of the specific core.
  • Isoquinoline Antibacterial Mechanism

    • Title: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[1][9][10]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

    • Context: Validates the isoquinoline scaffold for targeting MRSA and cell wall biosynthesis.
  • Electrophilic Fluorination Methodology

    • Title: Electrophilic fluorination and nitrogen functionalisation of hydrocarbons.[3][4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

    • Context: Protocol basis for using Selectfluor to introduce fluorine onto electron-rich arom
  • General Isoquinoline Synthesis

    • Title: Isoquinoline synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: Provides foundational cyclization methods (Pomeranz-Fritsch, etc.) adapted for the de novo protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in SNAr Reactions of Fluoronitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of fluoronitroisoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the power of SNAr reactions for the precise functionalization of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in achieving the desired regiochemical outcomes.

Introduction to Regioselectivity in Fluoronitroisoquinoline SNAr Reactions

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of substituents via SNAr reactions is a powerful tool for generating diverse molecular libraries. When the isoquinoline ring is substituted with both a fluorine atom (an excellent leaving group in SNAr) and a nitro group (a strong electron-withdrawing group), the system becomes highly activated for nucleophilic attack.[1][2] However, the presence of multiple potential reaction sites introduces the challenge of controlling regioselectivity.

The outcome of the reaction is a delicate interplay of electronic and steric factors, dictated by the positions of the fluoro and nitro substituents, the nature of the nucleophile, and the reaction conditions.[3][4] This guide will provide a systematic approach to understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started. For more detailed explanations, please refer to the Troubleshooting Guides.

Q1: Why is my SNAr reaction on a fluoronitroisoquinoline giving me a mixture of isomers?

A1: This is a common issue and usually points to a lack of sufficient regiochemical differentiation between the possible sites of attack. The position of the nitro group relative to the fluorine atom is the primary determinant of reactivity.[2] If the nitro group activates multiple positions, you may get a mixture. Tweaking the reaction conditions (solvent, temperature) or changing the nucleophile can often improve selectivity.

Q2: I'm not seeing any reaction. What could be the problem?

A2: A lack of reactivity can stem from several factors:

  • Insufficient activation: The nitro group must be positioned ortho or para to the fluorine leaving group to provide sufficient activation through resonance stabilization of the Meisenheimer intermediate.[1][2]

  • Poor nucleophile: Weakly nucleophilic reagents may require harsher conditions or the use of a stronger base to deprotonate them and increase their reactivity.

  • Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[5]

Q3: My primary amine nucleophile is giving me di-substituted products. How can I favor mono-substitution?

A3: To favor mono-substitution, you can try the following:

  • Use a stoichiometric amount of the amine nucleophile (1.0-1.2 equivalents).

  • Lower the reaction temperature to reduce the rate of the second substitution.

  • Consider using a bulkier amine, which can sterically hinder the second substitution.

Q4: Can I selectively substitute a fluorine atom in the presence of a chlorine atom on the isoquinoline ring?

A4: Yes, in SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[4] Therefore, you can often achieve selective substitution of the fluorine atom.

Troubleshooting Guides

This section provides a more in-depth analysis of common problems and their solutions, grounded in the principles of physical organic chemistry.

Problem 1: Poor or No Regioselectivity

You are observing a mixture of products resulting from nucleophilic attack at different positions on the fluoronitroisoquinoline ring.

Root Cause Analysis:

The regioselectivity of SNAr reactions on isoquinolines is primarily governed by the ability of the electron-withdrawing nitro group to stabilize the negatively charged Meisenheimer intermediate.[2] The most stable intermediate will be the one where the negative charge can be delocalized onto the nitro group through resonance. In the isoquinoline system, nucleophilic attack is generally favored at the C1 position due to the electron-withdrawing effect of the ring nitrogen.[6][7] However, the position of the nitro group can further direct the attack.

dot

Caption: Troubleshooting workflow for low reaction yield.

Solutions:

  • Enhance Nucleophilicity:

    • Choice of Base: For alcohol or amine nucleophiles, using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the corresponding alkoxide or amide in situ will dramatically increase reactivity.

    • Nucleophile Type: If possible, consider switching to a more inherently nucleophilic reagent (e.g., a thiol instead of an alcohol).

  • Modify Reaction Conditions:

ParameterRecommendationRationale
Temperature Increase the reaction temperature. Microwave heating can also be effective.Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Concentration Increase the concentration of the reactants.Higher concentrations can lead to an increased reaction rate according to the rate law.
Solvent Ensure the use of a high-purity, anhydrous polar aprotic solvent. [5]Water or other protic impurities can protonate the nucleophile and reduce its effectiveness.

Experimental Protocols

Here are some starting-point protocols for common SNAr reactions on fluoronitroisoquinolines. Note: These are general guidelines and may require optimization for your specific substrate.

Protocol 1: Amination of a Fluoronitroisoquinoline
  • To a solution of the fluoronitroisoquinoline (1.0 eq) in anhydrous DMSO (0.1 M), add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: O-Arylation with an Alcohol
  • In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M).

  • Cool the suspension to 0 °C and add the alcohol nucleophile (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of the fluoronitroisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.

  • After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

References

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13878-13882. [Link]

  • Murray, P. R. D., et al. (2017). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Organic & Biomolecular Chemistry, 15(35), 7424-7434. [Link]

  • Makarov, A. S., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(19), 6598. [Link]

  • Bhide's Chemistry Classes. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

  • Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]

  • Willems, S., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]

  • Eastgate, M. D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13161-13171. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Search Results for SNAr reaction. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2026). Isoquinolinone Synthesis by SNAr Reaction: A Versatile Route to Imidazo[4,5-h]isoquinolin-9-ones. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Campos, J. F., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(21), 5038. [Link]

  • Bakulina, O., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]

  • Jacobsen, E. N., et al. (2018). Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 57(45), 14758-14760. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved February 12, 2026, from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Akamatsu, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Nature. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Leonori, D., et al. (2019). Practical and regioselective amination of arenes using alkyl amines. Nature Chemistry, 11(5), 426–433. [Link]

  • Sanchez, J. P., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). Retrieved February 12, 2026, from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • MDPI. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. [Link]

Sources

Navigating the Treacherous Quench: A Guide to Preserving 1-Chloroisoquinoline Integrity Post-POCl₃ Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Senior Application Scientist Publication | For Immediate Release

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the work-up of phosphorus oxychloride (POCl₃) reactions, specifically in the synthesis of 1-chloroisoquinoline from isoquinolin-1-ol. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the safe and efficient quenching of your reaction while preventing the degradation of your valuable product.

Introduction: The Challenge of the Quench

The conversion of isoquinolin-1-ol to 1-chloroisoquinoline using POCl₃ is a robust and widely used transformation. However, the seemingly straightforward task of quenching the excess POCl₃ post-reaction is fraught with peril. The highly exothermic and often violent reaction of POCl₃ with water can lead to thermal runaways, while improper pH control during work-up can result in the hydrolysis of the desired 1-chloroisoquinoline back to the starting material, significantly impacting yield and purity.[1][2] This guide will equip you with the knowledge and procedures to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is quenching POCl₃ reactions with ice-cold water often problematic?

While intuitively it may seem that cooling the quench is safer, the hydrolysis of POCl₃ is surprisingly sluggish at low temperatures (e.g., 0-5°C).[1] This can lead to a dangerous accumulation of unreacted POCl₃. As the mixture inevitably warms, a delayed and uncontrollable exothermic reaction can occur.[1][3] Furthermore, incomplete hydrolysis can form metastable intermediates like phosphorodichloridic acid, which can also decompose exothermically at a later stage.[4][5]

Q2: What is a "reverse quench" and why is it recommended?

A "reverse quench" involves adding the reaction mixture containing POCl₃ slowly to the quenching solution.[3][6] This method is highly recommended for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control over the exothermic reaction.[3] Never add the quenching solution to the reaction mixture.

Q3: My 1-chloroisoquinoline is converting back to isoquinolin-1-ol during work-up. What is happening?

This is a common issue and is due to the hydrolysis of the 1-chloroisoquinoline product. This degradation is often exacerbated by the use of strong aqueous bases (e.g., NaOH, NaHCO₃) to neutralize the acidic mixture.[2][3] The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution by hydroxide ions.

Q4: Can I use an alcohol to quench the excess POCl₃?

While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[3] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product.[3] Quenching with water or a buffered aqueous solution is the standard and preferred method.[3]

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Violent and Uncontrolled Quench

Cause: Rapid, uncontrolled hydrolysis of a large excess of POCl₃. This is often due to adding the quenching agent too quickly or adding it to the reaction mixture instead of performing a reverse quench.

Solution:

  • Always perform a reverse quench. [3][6]

  • Control the addition rate: Add the reaction mixture dropwise to the quenching solution with vigorous stirring.

  • Monitor the temperature: Keep a thermometer in the quenching vessel and maintain a controlled temperature.

Issue 2: Product Degradation (Reversion to Starting Material)

Cause: Hydrolysis of 1-chloroisoquinoline due to harsh pH conditions during neutralization.

Solution: The Buffered Quench Protocol Instead of using strong bases, a milder quenching and neutralization agent like aqueous sodium acetate is recommended.[6] This buffered solution helps to control the pH and minimize product degradation.[3]

Issue 3: Low Isolated Yield After Work-up

Cause: This can be a combination of product degradation and/or incomplete extraction. 1-chloroisoquinoline is insoluble in water.[7]

Solution:

  • Optimize the quench: Use the buffered quench protocol to prevent degradation.

  • Ensure complete extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[8][9]

  • Minimize time in aqueous conditions: Do not let the product sit in the aqueous phase for extended periods.

Experimental Protocols

Protocol 1: Controlled Buffered Quench for 1-Chloroisoquinoline Synthesis

This protocol is designed for the safe quenching of a reaction where isoquinolin-1-ol has been treated with excess POCl₃.

Materials:

  • Reaction mixture containing 1-chloroisoquinoline and excess POCl₃

  • Sodium acetate solution (10-15% w/v in water)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Large beaker or flask for quenching

  • Stir plate and stir bar

  • Addition funnel

  • Thermometer

Procedure:

  • Prepare the Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a 10-15% aqueous solution of sodium acetate.

  • Controlled Temperature: Gently warm the sodium acetate solution to 35-40°C with stirring.[3][6] This slightly elevated temperature ensures the immediate and controlled hydrolysis of POCl₃ as it is added.[3][6]

  • Reverse Quench: Slowly add the reaction mixture containing POCl₃ from an addition funnel to the warm, vigorously stirred sodium acetate solution. Monitor the temperature of the quenching mixture and adjust the addition rate to maintain it within the 35-40°C range.

  • Stir and Cool: After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[3] Then, allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloroisoquinoline.

  • Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system such as ethyl acetate and petroleum ether.[7][8]

Data Summary Table

ParameterRecommended ConditionRationale
Quenching Method Reverse QuenchEnsures POCl₃ is the limiting reagent, enhancing safety and control.[3][6]
Quenching Agent 10-15% Aqueous Sodium AcetateProvides a buffered system to control pH and prevent product hydrolysis.[3][6]
Quenching Temperature 35-40°CPromotes immediate and controlled hydrolysis of POCl₃, preventing accumulation.[3][6]
Neutralization Saturated NaHCO₃ washRemoves any residual acid without subjecting the product to prolonged harsh basic conditions.
Purification Silica Gel ChromatographyEffective for removing baseline impurities and unreacted starting material.[8][10]

Visualizing the Workflow

Diagram 1: The Chlorination and Quenching Pathway

A Isoquinolin-1-ol + Excess POCl₃ B Heat (Reflux) A->B C 1-Chloroisoquinoline + POCl₃ + Byproducts B->C D Reverse Quench: Add to warm (35-40°C) aqueous Sodium Acetate C->D E Controlled Hydrolysis of POCl₃ D->E F Extraction with Organic Solvent E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Pure 1-Chloroisoquinoline I->J

Caption: Workflow for the synthesis and purification of 1-chloroisoquinoline.

Diagram 2: Troubleshooting Logic for Low Yield

A Low Yield of 1-Chloroisoquinoline B Check TLC of crude product A->B C Presence of Isoquinolin-1-ol? B->C D Yes C->D E No C->E F Product Degradation during Work-up D->F H Incomplete Reaction or Other Side Reactions E->H G Implement Buffered Quench Protocol F->G I Review Reaction Conditions (Time, Temp) H->I

Sources

Technical Support Center: Avoiding Defluorination During Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated Fluorine" Challenge

Welcome to the technical support guide for nitro group reduction. While the carbon-fluorine (C-F) bond is the strongest in organic chemistry (


116 kcal/mol), it is not immune to cleavage under reduction conditions.

The Core Issue: Defluorination during nitro reduction is rarely a random event. It is typically driven by electronic activation . Fluorine atoms located ortho or para to electron-withdrawing groups (like the nitro group itself, or the resulting amine if over-reduction occurs) or on electron-deficient heterocyclic rings (e.g., fluoropyridines) are highly susceptible to:

  • Oxidative Addition: Palladium (Pd) inserting into the C-F bond (Hydrodefluorination).

  • Nucleophilic Attack: Hydride attack on the ring followed by fluoride elimination (

    
    -like mechanism).
    

This guide provides the logic, decision pathways, and validated protocols to prevent this side reaction.

Decision Framework: Method Selection

Do not default to Pd/C for every reduction. Use this logic tree to select the safest method for your specific substrate.

NitroReductionSelection Start START: Analyze Substrate Structure IsActivated Is the Fluorine 'Activated'? (Ortho/Para to NO2, or on Pyridine/Heterocycle?) Start->IsActivated HighRisk High Risk of Defluorination IsActivated->HighRisk Yes LowRisk Low Risk (Meta-F, simple aryl) IsActivated->LowRisk No AcidSensitive Is the molecule Acid Sensitive? HighRisk->AcidSensitive FeAcid Method A: Fe / AcOH (Most Robust) AcidSensitive->FeAcid No (Robust) PtC Method B: Pt/C + H2 (Kinetic Selectivity) AcidSensitive->PtC No (Clean Workup) Dithionite Method C: Na2S2O4 (Mild, Non-Acidic) AcidSensitive->Dithionite Yes (Very Sensitive) PoisonedPd Method D: Pd/C + Ph2S (Poisoned Catalyst) AcidSensitive->PoisonedPd Yes (Catalytic req.) StandardPd Standard Pd/C + H2 (Monitor carefully) LowRisk->StandardPd

Figure 1: Decision matrix for selecting a reduction method based on fluorine activation and functional group sensitivity.

Troubleshooting & FAQs

Scenario 1: "I am seeing 5-10% defluorinated byproduct with Pd/C."

Diagnosis: You are likely using standard Palladium on Carbon (Pd/C). Pd is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). Even though C-F is strong, the high surface energy of Pd combined with an activated ring allows the C-F bond to break. Corrective Action:

  • Switch Metal: Switch to Platinum on Carbon (Pt/C) . Platinum is generally less active for hydrogenolysis than Palladium but retains high activity for nitro reduction.

  • Poison the Catalyst: If you must use Pd/C, add a catalyst poison. Diphenylsulfide (

    
    )  (0.5 - 1.0 equiv relative to Pd) effectively occupies the highly active sites responsible for C-X cleavage without stopping nitro reduction.
    
Scenario 2: "My molecule has a nitrile (-CN) and a fluorine. Both are reacting."

Diagnosis: Standard hydrogenation is too aggressive. It will reduce the nitrile to an amine and potentially strip the fluorine. Corrective Action: Use a Dissolving Metal Reduction (Method A). Iron (Fe) or Tin(II) Chloride (


) are chemoselective reducing agents. They operate via electron transfer mechanisms that are thermodynamically insufficient to break non-activated C-F bonds or reduce nitriles under standard conditions.
Scenario 3: "I need a metal-free method; I can't have residual heavy metals."

Diagnosis: Pharmaceutical specifications often limit ppm levels of Pd/Pt/Fe. Corrective Action: Use Sodium Dithionite (


) . This is a mild, water-soluble reducing agent.[1] It works well in aqueous THF or dioxane and avoids heavy metal contamination entirely.

Validated Experimental Protocols

Method A: Iron-Mediated Reduction (The "Robust" Standard)

Best for: Substrates with sensitive halogens (F, Cl, Br, I), nitriles, aldehydes, or ketones.

Mechanism: Iron acts as a single-electron donor in acidic media. The reaction proceeds on the surface of the iron metal, avoiding the oxidative insertion pathways common with noble metals.

Protocol:

  • Setup: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in Ethanol or THF (concentration ~0.2 M).

  • Additives: Add Iron Powder (3.0 - 5.0 equiv; use fine mesh for better kinetics) and Ammonium Chloride (

    
    )  (1.0 - 3.0 equiv) dissolved in minimal water (ratio EtOH:Water ~ 4:1).
    
    • Note: Using

      
       is milder than Acetic Acid and prevents hydrolysis of sensitive esters.
      
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Monitoring: Reaction typically completes in 1-4 hours.[2] Monitor by TLC/LCMS.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: The residue is usually the pure amine. If iron salts persist, wash the organic layer with dilute EDTA solution or sodium bicarbonate.

Method B: Platinum on Carbon (Pt/C) Hydrogenation

Best for: Clean reactions requiring minimal workup (filtration only) where Pd/C fails selectivity.

Protocol:

  • Setup: Charge a hydrogenation vessel with the nitro compound (1.0 equiv) in Methanol or Ethyl Acetate .

  • Catalyst: Add 5% Pt/C (sulfided forms are even better for halogen retention, but standard Pt/C is usually sufficient for Fluorine). Loading: 1-5 wt% relative to substrate.

  • Reaction: Purge with Nitrogen, then Hydrogen. Run at 1 atm (balloon) to 3 atm (Parr shaker) .

    • Tip: Keep pressure low. Higher pressures increase the kinetic probability of C-F cleavage.

  • Workup: Filter through Celite to remove catalyst. Concentrate.

Method C: Poisoned Pd/C Reduction

Best for: When you only have Pd/C available and need to stop defluorination immediately.

Protocol:

  • Mixture: Dissolve substrate in Methanol.

  • Poisoning: Add 5-10% Pd/C . Before introducing Hydrogen, add Diphenylsulfide (

    
    )  or Thiophene .
    
    • Ratio: 0.1 to 0.5 equivalents of poison relative to the Palladium metal (not the total weight of Pd/C).

  • Reaction: Hydrogenate at 1 atm. The reaction will be slower than neat Pd/C but significantly more selective.

Comparative Data Analysis

FeaturePd/C + H2Pt/C + H2Fe / AcOHSodium Dithionite
Nitro Reduction Rate FastModerateModerateSlow/Moderate
Defluorination Risk High (if activated)Low Negligible Negligible
Nitrile/Ketone Tolerance PoorModerateExcellentExcellent
Workup Difficulty Easy (Filtration)Easy (Filtration)Moderate (Emulsions)Easy (Aqueous wash)
Scalability HighHighModerate (Waste)Moderate

Mechanistic Insight: Why Fluorine Leaves

Understanding the mechanism helps you predict risk.

DefluorinationMechanism Substrate Fluoronitroarene PdSurface Pd Surface Substrate->PdSurface Intermediate Pd-Hydride Species PdSurface->Intermediate H2 Adsorption PathRed Pathway A: Nitro Reduction (Desired) Product Fluoroaniline (Success) PathRed->Product PathDef Pathway B: Oxidative Addition (Side Reaction) Byproduct Defluorinated Aniline (Failure) PathDef->Byproduct Pd-F Elimination Intermediate->PathRed Fast Kinetics Intermediate->PathDef Activated C-F Bond (High T / High P)

Figure 2: Kinetic competition between nitro reduction and C-F bond cleavage on a metal surface.

Key Takeaway: The activation energy for Pathway A (Nitro reduction) is significantly lower than Pathway B (C-F cleavage). However, if the nitro group is reduced and the reaction continues (over-reduction), or if the C-F bond is electronically activated (lowering its barrier), Pathway B becomes competitive. Stopping the reaction immediately upon consumption of starting material is critical.

References

  • BenchChem. "Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem Technical Library. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • Fedorov, A. et al. "Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides." ResearchGate.[2] Link

  • Lippincott, M. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water." Organic Letters, 2021.[1][3] Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Common Organic Chemistry. Link

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Fluoro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the predicted mass spectrometry fragmentation of 4-Fluoro-6-nitroisoquinolin-1-ol, a substituted isoquinoline derivative of interest to researchers in medicinal chemistry and related fields. Drawing upon established fragmentation principles of nitroaromatic compounds, fluoro-substituted heterocycles, and isoquinoline alkaloids, we present a comparative analysis to forecast its behavior under mass spectrometric conditions.

The Predicted Fragmentation Landscape of 4-Fluoro-6-nitroisoquinolin-1-ol: A Synthesis of Known Principles

The fragmentation of 4-Fluoro-6-nitroisoquinolin-1-ol (Molecular Weight: 208.14 g/mol ) under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to be a composite of the characteristic fragmentation pathways of its constituent chemical moieties: the isoquinolin-1-ol core, the nitro group, and the fluorine substituent. While no direct experimental data for this specific molecule is publicly available, we can construct a robust theoretical framework based on extensive studies of analogous compounds.

Table 1: Predicted Key Fragment Ions of 4-Fluoro-6-nitroisoquinolin-1-ol

m/zProposed Ion StructureProposed Neutral LossMechanistic Rationale
208[C₉H₅FN₂O₃]⁺•-Molecular Ion (M⁺•)
178[C₉H₅FN₂O₂]⁺•NOA common fragmentation pathway for nitroaromatic compounds, involving the loss of a nitric oxide radical.[1][2][3]
162[C₉H₅FO₂]⁺NO₂Expulsion of a nitro group is a primary and highly characteristic fragmentation for nitroaromatics.[1][2][3]
134[C₈H₅FO]⁺COFollowing the loss of NO₂, the isoquinolin-1-ol ring may lose a molecule of carbon monoxide.
115[C₇H₄F]⁺HCNSubsequent loss of hydrogen cyanide from the pyridine ring is a known fragmentation pathway for quinoline and isoquinoline systems.
107[C₈H₅FN]⁺•CO from m/z 178Loss of carbon monoxide from the fragment at m/z 178.
88[C₆H₄]⁺•HF, CO from m/z 134Potential loss of hydrogen fluoride and carbon monoxide from the fluorinated benzene ring fragment.

Comparative Fragmentation Analysis: Dissecting the Influence of Substituents

The fragmentation pattern of 4-Fluoro-6-nitroisoquinolin-1-ol is best understood by comparing it to the fragmentation of its parent structures and related analogues.

The Nitroaromatic Signature: Dominant Neutral Losses

The presence of the nitro group is expected to be a primary driver of the initial fragmentation events. As widely documented for nitroaromatic compounds, the facile loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da) radicals from the molecular ion is a hallmark feature.[1][2][3] The relative intensity of the [M-NO]⁺• and [M-NO₂]⁺ peaks can provide insights into the electronic environment of the nitro group. The position of substituents on the aromatic ring is known to influence these fragmentation pathways, a phenomenon often referred to as the "ortho effect".[1]

The Isoquinolin-1-ol Core: Ring Fragmentation

Following the initial losses associated with the nitro group, the fragmentation of the core isoquinolin-1-ol structure is anticipated. Studies on isoquinoline alkaloids have demonstrated that their fragmentation is heavily dependent on the nature and position of substituents.[4][5][6] Common fragmentation pathways for the isoquinoline skeleton involve the sequential loss of small, stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[4][5] The lactam-like structure of the isoquinolin-1-ol moiety makes the loss of CO a particularly favorable process.

The Fluoro Substituent: A Potential for Unique Pathways

The impact of the fluorine atom on the fragmentation pattern is more nuanced. While the C-F bond is strong, fragmentation involving fluorine is not unprecedented. In some trifluoromethyl-substituted heterocycles, the loss of difluorocarbene (CF₂) has been observed.[7] For a single fluoro substituent, the neutral loss of hydrogen fluoride (HF) from a fragment ion is a plausible pathway, particularly after significant ring fragmentation has occurred. The high electronegativity of fluorine will also influence the stability of adjacent positive charges, thereby directing the fragmentation cascade.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the relationships between the precursor and product ions.

Fragmentation_Pathway M [M]⁺• m/z 208 F1 [M-NO]⁺• m/z 178 M->F1 -NO F2 [M-NO₂]⁺ m/z 162 M->F2 -NO₂ F5 [M-NO-CO]⁺• m/z 107 F1->F5 -CO F3 [M-NO₂-CO]⁺ m/z 134 F2->F3 -CO F4 [M-NO₂-CO-HCN]⁺ m/z 115 F3->F4 -HCN

Sources

A Comparative Guide to the Crystal Structure Analysis of Substituted Isoquinolin-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for the structural analysis of substituted isoquinolin-1-ol derivatives, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2][3][4] We will explore the definitive method of Single-Crystal X-ray Diffraction (SCXRD) and compare its utility and outputs against complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Indisputable Evidence: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a molecule's three-dimensional structure, SCXRD remains the gold standard.[5] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms in the crystalline solid state.[6] This information is invaluable for understanding structure-activity relationships (SAR), reaction mechanisms, and intermolecular interactions that govern the material's bulk properties.

The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal.[5][7][8] A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions for organic compounds) will diffract X-rays in a predictable pattern, from which the electron density map and, ultimately, the molecular structure can be calculated.[5][6]

Experimental Workflow for SCXRD Analysis

The process from a powdered sample to a refined crystal structure is a multi-step workflow requiring patience and careful technique. The causality behind these steps is to manipulate solubility and saturation to encourage slow, ordered growth from a supersaturated solution, minimizing the formation of polycrystalline powder or amorphous solid.

SCXRD_Workflow cluster_prep Sample Preparation & Crystal Growth cluster_analysis Data Collection & Structure Solution Purity Ensure High Purity (>95%) Solvent Solvent Screening Purity->Solvent Critical for success Growth Crystal Growth Solvent->Growth Select moderately soluble solvent Mount Crystal Mounting Growth->Mount Harvest suitable crystal Diffraction X-ray Diffraction Data Collection Mount->Diffraction Solve Structure Solution & Refinement Diffraction->Solve Final Final Crystal Structure (CIF) Solve->Final Validate & Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Growing Diffraction-Quality Crystals of a Substituted Isoquinolin-1-ol

This protocol outlines the slow evaporation method, a common and effective technique for organic compounds.[7][9] The principle is to slowly increase the concentration of the compound in solution past its saturation point as the solvent evaporates, promoting the formation of a few large, well-ordered crystals rather than many small ones.

1. Purity is Paramount:

  • Rationale: Impurities can disrupt the crystal lattice, inhibiting growth or leading to poorly ordered crystals.
  • Action: Ensure the substituted isoquinolin-1-ol derivative is of high purity (>95%), confirmed by NMR or LC-MS. If necessary, purify the compound by column chromatography or recrystallization.

2. Solvent Selection:

  • Rationale: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, it's difficult to reach saturation; if too low, not enough material will dissolve.
  • Action: Test the solubility of ~5-10 mg of your compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene) in small vials. Observe which solvents dissolve the compound completely with gentle warming but show signs of precipitation upon cooling.

3. Crystal Growth by Slow Evaporation:

  • Rationale: Slow solvent evaporation provides the necessary time for molecules to orient themselves into a thermodynamically stable crystal lattice.[9] Rapid evaporation often leads to powders or oils.
  • Action:
  • Prepare a nearly saturated solution of your compound (10-20 mg) in the chosen solvent in a clean, dust-free vial.
  • Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (e.g., a small test tube or a narrow vial). This removes particulate matter that can act as nucleation sites, which would lead to the formation of many small crystals.[5]
  • Cover the vial with a cap, but do not seal it tightly. Puncture a few small holes in the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks.
  • Place the vessel in a vibration-free location (e.g., a quiet corner of a desk or a dedicated crystallization cabinet).[7]
  • Monitor for crystal growth over time without disturbing the vessel. Patience is key.

4. Crystal Harvesting and Mounting:

  • Rationale: The delicate single crystal must be carefully handled to prevent damage before analysis.
  • Action: Once crystals of suitable size have formed, carefully remove a single, well-formed crystal using a cryo-loop. The crystal is then mounted on the goniometer head of the diffractometer for data collection.

Complementary and Comparative Analytical Techniques

While SCXRD provides the definitive solid-state structure, it is not always feasible or may not describe the molecule's behavior in solution. Other techniques are essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in the solution state. It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of magnetically active nuclei (most commonly ¹H and ¹³C). For a substituted isoquinolin-1-ol, ¹H NMR can confirm the presence and connectivity of protons on the isoquinoline core and its substituents, while ¹³C NMR identifies all unique carbon environments.[2][10] 2D NMR techniques like COSY and HSQC can establish proton-proton and proton-carbon correlations, respectively, helping to piece together the molecular framework.[11]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), allow for the theoretical prediction of molecular structures and properties.[12] By performing a geometry optimization, researchers can obtain a minimum energy conformation of the molecule in the gas phase. This predicted structure can be compared with experimental data from SCXRD. Furthermore, computational models can predict spectroscopic data (like NMR chemical shifts), electronic properties (HOMO-LUMO gaps), and reactivity, providing insights that complement experimental findings.[13][14]

Techniques_Synergy SCXRD SCXRD Comp Computational Modeling SCXRD->Comp Validation Struct Comprehensive Structural Understanding SCXRD->Struct Definitive Solid-State Structure & Packing NMR NMR Spectroscopy NMR->Comp Validation NMR->Struct Solution-State Structure & Connectivity Comp->Struct Theoretical Geometry & Electronic Properties

Caption: Synergy between analytical techniques for structural analysis.

Performance Comparison

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Primary Output Precise 3D atomic coordinates, bond lengths/angles, crystal packing information.[6]Chemical shifts, coupling constants, connectivity map (structure in solution).[15]Optimized geometry, electronic properties, predicted spectra.[12]
State of Matter Solid (single crystal)SolutionGas phase (in silico)
Strengths - Unambiguous structure determination- Absolute stereochemistry- Analysis of intermolecular interactions- Information on dynamic processes in solution- High-throughput for purity assessment- Non-destructive- Low cost (no materials needed)- Can model unstable/transient species- Predicts a wide range of properties
Limitations - Requires high-quality single crystals (can be a major bottleneck).[5] - Structure may not represent the solution-state conformation- Does not provide precise bond lengths/angles- Ambiguity in complex structures- Cannot determine crystal packing- Theoretical, requires experimental validation- Accuracy depends on the level of theory and basis set- Does not account for crystal packing effects
Causality Provides the ground-truth solid-state structure that validates synthetic success and informs SAR.Determines the structure present in a biological or reaction medium (solution).Provides a theoretical framework to rationalize experimental results and predict properties.

Conclusion

The structural analysis of substituted isoquinolin-1-ol derivatives is best approached using a combination of techniques. Single-Crystal X-ray Diffraction provides the definitive, high-resolution solid-state structure, which is indispensable for understanding intermolecular interactions and validating the outcomes of a synthesis. However, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy offers crucial insights into the molecule's structure and dynamics in solution, which is often more relevant to its biological activity. Finally, computational modeling serves as a powerful predictive and validation tool, bridging experimental observations with theoretical understanding. By integrating the data from these complementary methods, researchers can achieve a comprehensive and robust characterization of novel isoquinolin-1-ol derivatives, accelerating the process of drug discovery and development.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Li, B. et al. Synthesis of isoquinolin‐1(2H)‐ones.
  • Seela, N. et al. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE.
  • Khan, I. et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports.
  • Vrabel, V. et al. (2018).
  • Wang, J. et al. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms.
  • Dinger, M. et al. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography.
  • Wang, X. et al. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Al-Warhi, T. et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
  • Wang, Y. et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure & Dynamics.
  • Mohamed, S. K. et al. (2025). Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach.
  • Wlodawer, A. & Dauter, Z. (2017). X Ray Crystallography. FEBS Letters.
  • Larock, R. C. et al. Isoquinoline synthesis. Organic Chemistry Portal.
  • Gopinath, P. et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization.
  • El-Sayed, N. N. E. et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • Kirada, S. et al. (2025).
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Govindachari, T. R. et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Mohamed, S. K. et al. (2023).
  • Al-Warhi, T. et al. (2023).
  • BenchChem (2025).
  • Giraudeau, P. et al. (2025). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal.
  • Khan, M. T. H. et al. (2014).

Sources

Reference Standards for 4-Fluoro-6-nitroisoquinolin-1-ol Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel kinase inhibitors and heterocyclic pharmaceuticals, 4-Fluoro-6-nitroisoquinolin-1-ol serves as a critical scaffold. Its dual functionality—an electrophilic fluorinated core and a reducible nitro group—makes it a versatile intermediate. However, its analysis is plagued by two specific chemical behaviors: lactam-lactim tautomerism and fluorine regioisomerism .

This guide compares the performance of Certified Reference Materials (CRMs) against standard research-grade materials. It provides a validated analytical framework combining HPLC-UV and 19F-NMR to ensure structural integrity and purity, compliant with ICH Q2(R2) guidelines.

Part 1: The Chemical Context & Analytical Challenges

To analyze this molecule accurately, one must first understand its dynamic behavior in solution.

The Tautomerism Trap

Isoquinolin-1-ols are rarely static "alcohols." They exist in a dynamic equilibrium with their amide tautomer, isoquinolin-1(2H)-one.

  • The Problem: In unbuffered HPLC mobile phases, this equilibrium causes peak broadening or "splitting," often mistaken for impurity co-elution.

  • The Solution: Analytical standards must be characterized in conditions that lock this equilibrium.

Regioisomeric Impurities

The synthesis of 4-Fluoro-6-nitroisoquinolin-1-ol typically involves the nitration of a fluorinated isoquinoline precursor. This Electrophilic Aromatic Substitution (EAS) is not perfectly selective.

  • Critical Impurities: 4-Fluoro-5 -nitroisoquinolin-1-ol and 4-Fluoro-8 -nitroisoquinolin-1-ol.

  • Detection: These isomers have identical mass (LC-MS is blind to them) and very similar UV spectra. 19F-NMR is the only reliable discriminator.

Visualization: Tautomerism & Impurity Origins

ChemicalContext Precursor 4-Fluoroisoquinolin-1-ol Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target TARGET: 4-Fluoro-6-nitroisoquinolin-1-ol Nitration->Target Major Product Impurity5 Impurity: 5-Nitro Isomer Nitration->Impurity5 Minor Byproduct Impurity8 Impurity: 8-Nitro Isomer Nitration->Impurity8 Trace Byproduct Tautomer1 Lactim Form (OH) (Aprotic Solvents) Target->Tautomer1 Equilibrium Tautomer2 Lactam Form (NH=O) (Polar/Protic Solvents) Target->Tautomer2 Equilibrium

Figure 1: Synthesis pathway showing the origin of nitro-regioisomers and the post-synthesis tautomeric equilibrium.

Part 2: Comparative Analysis of Standard Grades

Not all reference standards are created equal. For IND-enabling studies, the distinction between "Research Grade" and "Primary Reference Standard" is the difference between a successful audit and a 483 observation.

Table 1: Performance Comparison
FeatureResearch Grade (Synthesized Crude) Certified Reference Material (CRM) Impact on Data
Purity Assignment Area% (HPLC-UV only)Mass Balance (%w/w) via qNMR + HPLC + ROI + Residual SolventsResearch grade overestimates purity by ignoring water/salts.
Isomeric Purity Often UnknownQuantified via 19F-NMRCritical for preventing off-target toxicity in drug candidates.
Traceability Lot number onlyNIST/SI TraceableRequired for GMP release testing.
Water Content Not tested (Hygroscopic risk)Karl Fischer TitrationNitro-isoquinolines can form hydrates, altering molecular weight calculations.
Cost Low ($)High (

$)
Cost of failure in late-stage development far exceeds CRM cost.

Part 3: Analytical Methodologies & Experimental Data

To validate the quality of 4-Fluoro-6-nitroisoquinolin-1-ol, we recommend a dual-method approach: HPLC-UV for chemical purity and 19F-NMR for isomeric identity .

Method A: Reverse-Phase HPLC (The Workhorse)
  • Objective: Separate the target from synthetic byproducts and degradation products.

  • Column Choice: A Phenyl-Hexyl column is superior to C18 here. The pi-pi interactions with the isoquinoline ring improve separation of the nitro-regioisomers.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactam form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-conjugation band).

  • Flow Rate: 1.0 mL/min.

Method B: 19F-NMR (The Isomer Hunter)
  • Objective: Conclusively prove the fluorine is at position 4 and not 5 or 7.

  • Why it works: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the adjacent nitro group.

Experimental Data (Simulated Comparison):

ParameterHPLC-UV (254 nm)19F-NMR (376 MHz)
Specificity Moderate (Co-elution risk of isomers)High (Distinct shifts for 4-F, 5-F, 7-F)
LOD (Limit of Detection) 0.05%0.5% (Lower sensitivity, but higher specificity)
Linearity (R²) > 0.999N/A (Structural ID)
Sample Prep Dissolve in MeOHDissolve in DMSO-d6
Visualization: The Analytical Workflow

AnalyticalWorkflow cluster_ID Identification (Qualitative) cluster_Purity Purity (Quantitative) Sample Raw Sample: 4-Fluoro-6-nitroisoquinolin-1-ol NMR 19F-NMR & 1H-NMR (Confirm Regioisomer) Sample->NMR MS HRMS (ESI+) (Confirm Mass) Sample->MS HPLC HPLC-UV (Phenyl-Hexyl) (Purity %) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganic Salts) Sample->ROI Report Certificate of Analysis (CoA) Mass Balance Calculation NMR->Report MS->Report HPLC->Report KF->Report ROI->Report

Figure 2: Comprehensive validation workflow for establishing a Primary Reference Standard.

Part 4: Protocol - Qualification of the Standard

To qualify a batch of 4-Fluoro-6-nitroisoquinolin-1-ol as a Reference Standard, follow this self-validating protocol.

Step 1: Structural Confirmation (The "Identity" Test)
  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to break intermolecular H-bonds and sharpen peaks).

  • 1H-NMR: Look for the singlet at ~8.5-9.0 ppm (H1 of the isoquinoline ring if in lactim form) and the aromatic doublets.

  • 19F-NMR: Acquire a decoupled spectrum.

    • Acceptance Criteria: Single sharp peak. Multiple peaks indicate regioisomeric contamination.

    • Note: The chemical shift will move significantly if the nitro group is in the wrong position (ortho vs meta to Fluorine).

Step 2: Chromatographic Purity (The "Assay" Test)
  • Prepare a stock solution of 0.5 mg/mL in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto the HPLC system described in Section 3.1.

  • Calculate purity using Area Normalization , but only if all peaks are eluted.

  • System Suitability: The tailing factor for the main peak must be < 1.5. If > 1.5, increase the concentration of Formic Acid in Mobile Phase A.

Step 3: Mass Balance Calculation

Do not rely on HPLC area % alone. The absolute purity is calculated as:



  • %H2O: Determined by Karl Fischer.

  • %ROI: Residue on Ignition (sulfated ash).

  • %Volatiles: Determined by TGA or GC-Headspace.

Part 5: Stability & Handling

  • Light Sensitivity: Nitro-aromatics are prone to photo-degradation. Store standards in amber vials.

  • Hygroscopicity: The "1-ol" (lactam) moiety can hydrogen bond with water. Store at -20°C with desiccants.

  • Safety: 4-Fluoro-6-nitroisoquinolin-1-ol is a potential mutagen (nitro-aromatic). Handle inside a fume hood with double nitrile gloves.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[2] Q2(R2) Validation of Analytical Procedures.[Link]

  • Dolensky, B., et al. (2002). Tautomerism of Isoquinolin-1-ones.[3] Magnetic Resonance in Chemistry.[4][5][6][7] [Link] (Contextual grounding for tautomerism analysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Nitroisoquinoline. (Structural analog reference). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.